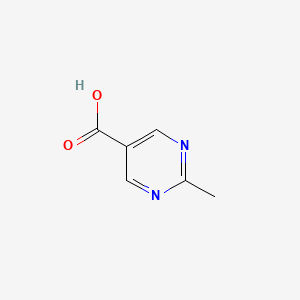

2-Methylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGIXZFBQPETOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546347 | |

| Record name | 2-Methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5194-32-1 | |

| Record name | 2-Methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyrimidine-5-carboxylic Acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological significance of 2-Methylpyrimidine-5-carboxylic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Chemical Properties

This compound is a pyrimidine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .[1] It typically appears as a solid and is slightly soluble in water.[2] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Melting Point | 203-205 °C | [2] |

| Boiling Point (Predicted) | 292.5 ± 13.0 °C | [2] |

| Solubility in Water | Slightly soluble | [2] |

| pKa (Predicted) | 2.91 ± 0.10 | [2] |

| Appearance | Solid |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and high-yielding method for the synthesis of its ester derivatives offers a viable synthetic route. This can be followed by hydrolysis to obtain the desired carboxylic acid.

A common approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with acetamidinium salt.[3][4][5] The resulting methyl 2-methylpyrimidine-5-carboxylate can then be hydrolyzed to the carboxylic acid.

Experimental Workflow: Synthesis of 2-Methylpyrimidine-5-carboxylate

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate (Ester Intermediate)

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3][5]

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[5]

-

Cyclization Reaction: To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), acetamidinium salt (1.1 eq) is added.[5] The mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 1 hour) to facilitate the cyclization reaction.[4]

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.[5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 2-methylpyrimidine-5-carboxylate, is then purified by flash column chromatography on silica gel.[5]

Step 2: Hydrolysis to this compound

The hydrolysis of the ester to the carboxylic acid is a standard procedure in organic synthesis.

-

Hydrolysis: The purified methyl 2-methylpyrimidine-5-carboxylate is dissolved in a mixture of methanol and/or THF, and an aqueous solution of a base, such as 1 M sodium hydroxide, is added.[6] The reaction mixture is stirred at room temperature for several hours until the hydrolysis is complete, which can be monitored by thin-layer chromatography.

-

Acidification and Extraction: The organic solvents (methanol and THF) are removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with 1 M hydrochloric acid to a pH of approximately 2-3. The precipitated this compound is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system.[7]

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the known spectral characteristics of carboxylic acids and pyrimidine derivatives, the following key features can be anticipated.[8][9][10][11]

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[8]

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring will appear as singlets or doublets in the aromatic region, likely between 8.0 and 9.5 ppm.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 2.5-3.0 ppm.

¹³C NMR Spectroscopy:

-

Carboxylic Carbonyl Carbon (-COOH): A signal for the carbonyl carbon is expected in the range of 165-185 ppm.[8]

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region, typically between 120 and 160 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will show a signal in the upfield region, generally below 30 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band is characteristic for the carboxylic acid O-H stretch, appearing in the region of 2500-3300 cm⁻¹.[9][11]

-

C=O Stretch: A strong and sharp absorption for the carbonyl group is expected between 1710 and 1760 cm⁻¹.[9][11]

-

C-O Stretch: A medium intensity band for the C-O single bond stretch will likely be observed in the 1210-1320 cm⁻¹ region.[11]

-

C=N and C=C Stretches: Absorptions corresponding to the pyrimidine ring stretches will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 138. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[12][13][14] Fragmentation of the pyrimidine ring may also be observed.

Biological Activity and Drug Development Potential

While direct and extensive biological evaluation of this compound is limited in published literature, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[15] Pyrimidine derivatives are key components in numerous anticancer, anti-inflammatory, and antimicrobial agents.[15][16]

The this compound core serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of substituted quinazolin-4(3H)-one derivatives, which have been evaluated for their in vitro anticancer activity.[8]

The pyrimidine ring often acts as a hinge-binding motif in kinase inhibitors, mimicking the adenine base of ATP.[17] The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these inhibitors. The 2-methyl and 5-carboxy groups of this compound provide key points for chemical modification to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target various kinase-mediated signaling pathways implicated in cancer and other diseases. A generalized workflow for screening such compounds against a kinase target is depicted below.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry and drug discovery. While comprehensive data on the parent compound is not abundant, its structural features and the established biological importance of the pyrimidine core suggest significant potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

- 1. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. alliedacademies.org [alliedacademies.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

Molecular weight and formula of 2-Methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₆H₆N₂O₂. As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of molecules is of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it is utilized in the synthesis of novel substituted quinazolin-4(3H)-one derivatives which have been investigated for their anticancer activities[1]. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and expected analytical characterization.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| CAS Number | 5194-32-1 | |

| Melting Point | 203-205 °C | [1][3] |

| Boiling Point (Predicted) | 292.5 ± 13.0 °C | [3] |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in water. | [1][4] |

| Physical Form | Solid |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of a 2-methylpyrimidine-5-carboxylic ester, followed by hydrolysis to the desired carboxylic acid. The following protocol is based on established methods for the synthesis of pyrimidine-5-carboxylic esters and their subsequent hydrolysis[5][6][7][8].

Step 1: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate

This step utilizes a condensation reaction between a suitable amidine and an enolether.

Materials:

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Acetamidine hydrochloride

-

Anhydrous Dimethylformamide (DMF)

-

Sodium methoxide

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in anhydrous DMF, add acetamidine hydrochloride and sodium methoxide.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-methylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

The ester obtained in the previous step is hydrolyzed to the carboxylic acid.

Materials:

-

Methyl 2-methylpyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[9]

-

Water

-

Methanol or Tetrahydrofuran (THF) (as co-solvent, if needed)[8]

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 2-methylpyrimidine-5-carboxylate in a mixture of water and a co-solvent like methanol or THF if necessary.

-

Add a solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with HCl.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5194-32-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]

- 9. jocpr.com [jocpr.com]

Solubility of 2-Methylpyrimidine-5-carboxylic acid in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Methylpyrimidine-5-carboxylic acid in aqueous and organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Quantitative Solubility Data

To provide a reasonable estimation for researchers, the following table summarizes the quantitative solubility of a structurally similar compound, Pyrimidine-4-carboxylic acid. These values can serve as a useful surrogate for initial experimental design and solvent selection.

| Solvent | Solubility (mg/mL) | Notes |

| Water | Slightly soluble | Qualitative data for this compound. |

| Ethanol | ~0.25 | Data for Pyrimidine-4-carboxylic acid; serves as an estimate.[1] |

| Dimethyl Sulfoxide (DMSO) | ~20 | Data for Pyrimidine-4-carboxylic acid; serves as an estimate.[1] |

| Dimethyl Formamide (DMF) | ~2 | Data for Pyrimidine-4-carboxylic acid; serves as an estimate.[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 | Data for Pyrimidine-4-carboxylic acid; serves as an estimate.[1] |

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed vial.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pipette, avoiding any undissolved solid.

-

Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.

-

-

Sample Dilution and Analysis:

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Filter the diluted sample through a 0.45 µm syringe filter into an appropriate vial for analysis.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

The solubility of the compound is calculated using the following formula: Solubility (mg/mL) = Concentration of the diluted sample (mg/mL) × Dilution factor

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: Generally, solubility in liquid solvents increases with temperature. For aqueous solutions, heating can significantly improve the dissolution rate and capacity.

-

pH: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, its solubility will be lower.

-

Solvent Polarity: The presence of both a polar carboxylic acid group and a moderately polar pyrimidine ring suggests that polar solvents will be more effective for dissolution. The "like dissolves like" principle applies, where solvents with similar polarity to the solute tend to be better at dissolving it.

This technical guide provides a foundational understanding of the solubility characteristics of this compound. For precise applications, it is recommended that researchers perform their own quantitative solubility studies using the protocol outlined above.

References

The Evolving Landscape of 2-Methylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. Among the vast array of pyrimidine derivatives, those based on the 2-methylpyrimidine-5-carboxylic acid core are emerging as a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound, particularly the amides, have been investigated for their potential as anticancer agents. The core scaffold allows for diverse substitutions at the 5-position, leading to compounds with varying potencies and selectivities against different cancer cell lines.

Quantitative Anticancer Data

While extensive data on a wide range of this compound derivatives is still emerging, studies on structurally related pyrimidine-5-carboxamides provide valuable insights into their potential. The following table summarizes the anticancer activity of some representative pyrimidine derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | Pyrimidine-5-carboxamide derivative | Human Leukemia (K562) | ~20 | [1] |

| Compound 2 | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | Human Leukemia (K562) | < 1 | [1] |

| Compound 3 | Pyrimidine-5-carboxamide derivative | Breast Cancer (MCF-7) | ~20 | [1] |

| Compound 4 | Pyrimidine-5-carboxamide derivative | Colon Cancer (HT-29) | ~21 | [1] |

Note: The data presented is for structurally related pyrimidine derivatives and serves as a guide for the potential of this compound derivatives.

Experimental Protocols

General Synthesis of N-Aryl-2-methylpyrimidine-5-carboxamides:

A common synthetic route involves the initial synthesis of this compound, followed by its conversion to an acid chloride, and subsequent reaction with a desired amine to form the amide.

-

Synthesis of this compound: This can be achieved through various methods, including the cyclization of appropriate precursors.

-

Formation of the Acid Chloride: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at reflux.

-

Amide Formation: The resulting acid chloride is then reacted with a substituted aniline or other amine in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent to yield the corresponding N-substituted-2-methylpyrimidine-5-carboxamide.

Anticancer Activity Screening (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Cancer

Pyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. One of the prominent mechanisms is the inhibition of protein kinases.

Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound derivatives.

Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents. Derivatives of this compound have shown promise in this area, with the potential to combat a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 5 | Hydroxamic acid of pyrimidine-5-carboxylic acid | Staphylococcus aureus | 325 | Aspergillus niger | 250 | [2] |

| Compound 6 | Cu(II) complex of hydroxamic acid of pyrimidine-5-carboxylic acid | Staphylococcus aureus | 125 | Aspergillus niger | 250 | [2] |

| Compound 7 | 2-amino-4-hydroxypyrimidine-5-carboxylate | Burkholderia thailandensis | >128 | - | - | [3] |

Note: The data presented is for structurally related pyrimidine derivatives and serves as a guide for the potential of this compound derivatives.

Experimental Protocols

General Synthesis of this compound Esters:

-

Reaction Setup: A mixture of an appropriate amidine hydrochloride and an activated acrylic acid ester derivative is prepared in a suitable solvent, such as ethanol.

-

Base Addition: A base, for example, sodium ethoxide, is added to the mixture to facilitate the condensation reaction.

-

Cyclization: The reaction mixture is heated under reflux to promote the cyclization and formation of the pyrimidine ring.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrimidine derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways.

Caption: Experimental workflow for the evaluation of antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by the ability of a compound to inhibit COX enzymes, particularly the inducible COX-2 isoform.

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| Compound 8 | Pyrimidine-based derivative | COX-2 | 0.04 | [4] |

| Celecoxib (Standard) | Selective COX-2 inhibitor | COX-2 | 0.04 | [4] |

Note: The data presented is for structurally related pyrimidine derivatives and serves as a guide for the potential of this compound derivatives.

Experimental Protocols

In Vitro COX Inhibition Assay:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Measurement: The production of prostaglandin E2 (PGE2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: The IC50 value is determined from the dose-response curve for the inhibition of PGE2 production.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyrimidine derivatives are mediated by their ability to block the production of pro-inflammatory prostaglandins through the inhibition of COX enzymes.[4]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the currently available data on this specific class of derivatives is somewhat limited, the broader family of pyrimidine-5-carboxamides and related structures has demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the synthesis and systematic biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Mechanisms of the 2-Methylpyrimidine-5-carboxylic Acid Scaffold

Disclaimer: Direct research on the specific biological mechanism of action of 2-methylpyrimidine-5-carboxylic acid is limited in publicly available scientific literature. This compound is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules.[1] This guide, therefore, focuses on the well-documented biological activities and mechanisms of action of various derivatives synthesized from the pyrimidine-5-carboxylic acid core scaffold. These derivatives have shown significant promise in preclinical research, particularly in the fields of oncology and bacteriology.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

A prominent area of investigation for pyrimidine-5-carboxylic acid derivatives is their potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3][4][5][6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][7] By blocking the VEGFR-2 signaling cascade, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread.

Mechanism of Action: Targeting the VEGFR-2 Kinase Domain

Derivatives of the pyrimidine scaffold have been designed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[7] They bind to the ATP-binding site of the enzyme, preventing the autophosphorylation of the receptor upon binding of its ligand, VEGF-A.[7] This inhibition blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[7]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network. Key pathways that are inhibited by pyrimidine-based VEGFR-2 inhibitors include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes endothelial cell survival.[7]

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Quantitative Data: In Vitro Efficacy of Pyrimidine Derivatives

Numerous studies have reported the in vitro efficacy of pyrimidine-based compounds as VEGFR-2 inhibitors and their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of these compounds.

| Compound Class | Target | IC50 (nM) | Reference |

| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | 21 - 47 | [3][4] |

| Furo[2,3-d]pyrimidine Derivatives | VEGFR-2 | 57.1 - 196 | [5] |

| Pyrazolopyrimidine Derivatives | VEGFR-2 | In the nanomolar range | [6] |

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-based derivative 7j | A549 (Lung Cancer) | 9.19 - 13.17 | [1] |

| Pyrimidine-based derivative 7j | HepG2 (Liver Cancer) | 11.94 - 18.21 | [1] |

| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide (SP2) | HT-29 (Colon Cancer) | 4.07 | [2] |

| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide (SP2) | COLO-205 (Colon Cancer) | 4.98 | [2] |

| Pyrimidine-5-carbonitrile derivative 10b | HepG2 (Liver Cancer) | 3.56 | [8] |

| Pyrimidine-5-carbonitrile derivative 10b | A549 (Lung Cancer) | 5.85 | [8] |

| Pyrimidine-5-carbonitrile derivative 10b | MCF-7 (Breast Cancer) | 7.68 | [8] |

Experimental Protocols

Objective: To determine the direct inhibitory activity of a compound against the VEGFR-2 kinase.

Methodology:

-

A recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

-

The test compound is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable model.[9][10]

Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, typically VEGF-A.

-

After an incubation period of 48-72 hours, cell proliferation is measured using an MTT assay.

-

The MTT reagent is added to each well and incubated for 1-4 hours.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined.[9][11]

Caption: Experimental Workflow for Characterizing VEGFR-2 Inhibitors.

Antibacterial Activity: Targeting Essential Bacterial Pathways

The pyrimidine scaffold is also a key component in the development of novel antibacterial agents.[12][13][14] Derivatives of pyrimidine-5-carboxylic acid have been synthesized and evaluated for their activity against a range of pathogenic bacteria.

Potential Mechanism of Action: Inhibition of the MEP Pathway

A promising target for the development of new antibiotics is the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[15][16][17] This pathway is essential for most pathogenic bacteria but is absent in humans, making it an attractive and selective target.[16][17] Isoprenoids are vital for various cellular functions, including cell wall synthesis and electron transport.

The MEP pathway consists of seven enzymatic steps that convert pyruvate and D-glyceraldehyde-3-phosphate into the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[15] Pyrimidine-based inhibitors could potentially target one or more of the enzymes in this pathway.

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of pyrimidine derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolo[3,2-d]pyrimidine Derivatives | Staphylococcus aureus | Variable | [18] |

| Pyrrolo[3,2-d]pyrimidine Derivatives | Pseudomonas aeruginosa | Variable | [18] |

| Pyrrolo[3,2-d]pyrimidine Derivatives | Escherichia coli | Variable | [18] |

| Pyrimidopyrimidine Derivatives | Staphylococcus aureus | Variable | [19] |

| Pyrimidopyrimidine Derivatives | Bacillus subtilis | Variable | [19] |

| Pyrimidopyrimidine Derivatives | Escherichia coli | Variable | [19] |

Experimental Protocols

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrimidine derivative against bacteria.

Methodology:

-

Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[20]

Conclusion

While this compound itself is primarily a synthetic intermediate, its core structure is a "privileged scaffold" in medicinal chemistry. The derivatives of pyrimidine-5-carboxylic acid have demonstrated significant potential as both anticancer and antibacterial agents. As VEGFR-2 inhibitors, they can disrupt tumor angiogenesis, a critical pathway for cancer progression. As potential inhibitors of essential bacterial pathways like the MEP pathway, they offer a promising avenue for the development of novel antibiotics. Further research into the structure-activity relationships and optimization of these derivatives will be crucial for translating their preclinical promise into clinical applications.

References

- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. auctoresonline.org [auctoresonline.org]

- 19. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

A Technical Review of 2-Methylpyrimidine-5-carboxylic Acid: From Historical Discovery to Modern Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyrimidine-5-carboxylic acid, a key heterocyclic building block, has played a significant role in the advancement of medicinal chemistry and materials science. Its structural motif is integral to a variety of biologically active compounds. This technical guide provides a comprehensive literature review of the discovery, historical synthesis, and modern preparatory methods for this important intermediate. Detailed experimental protocols, quantitative data, and spectroscopic analyses are presented to serve as a valuable resource for professionals in chemical research and drug development.

Introduction and Historical Context

The exploration of pyrimidine carboxylic acids began to garner significant biochemical interest in the early 20th century. The foundational work on pyrimidine-5-carboxylic acid derivatives was notably advanced by Elizabeth Ballard and Treat B. Johnson in their 1942 publication in the Journal of the American Chemical Society.[1] Their research laid the groundwork for the synthesis of this class of compounds, which would later become crucial in the development of various pharmaceuticals. This compound, with the CAS Number 5194-32-1, has since been utilized as a versatile intermediate in the synthesis of more complex molecules, including novel quinazolin-4(3H)-one derivatives with potential anticancer activity.[2]

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 203-205 °C.[2] It is slightly soluble in water but shows good solubility in various organic solvents.[2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | PubChem[2] |

| Molecular Weight | 138.12 g/mol | PubChem[2] |

| CAS Number | 5194-32-1 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 203-205 °C | Smolecule[2] |

| Boiling Point (Predicted) | 292.5 ± 13.0 °C | ChemBK |

| Solubility | Slightly soluble in water | Smolecule[2] |

| pKa (Predicted) | 2.91 ± 0.10 | ChemBK |

| InChIKey | NMGIXZFBQPETOK-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC1=NC=C(C=N1)C(=O)O | PubChem[2] |

Synthesis of this compound

The synthesis of this compound has evolved from early 20th-century methods to more streamlined modern procedures. This section details both a historical and a contemporary synthetic pathway.

Historical Synthesis (Adapted from Ballard and Johnson, 1942)

The pioneering work by Ballard and Johnson involved the condensation of a suitable three-carbon precursor with acetamidine. While their 1942 paper covers a range of pyrimidine-5-carboxylic acid derivatives, the general approach forms the basis for the historical synthesis of the 2-methyl variant. The pathway involves the cyclocondensation of a malonate derivative with acetamidine, followed by hydrolysis.

Modern Synthetic Pathway

A common modern approach involves a two-step process: the synthesis of an ester precursor, ethyl 2-methylpyrimidine-5-carboxylate, followed by its hydrolysis to the carboxylic acid. A general and high-yielding procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters was described by Zhichkin, Fairfax, and Eisenbeis in 2002.[3] This is followed by a standard ester hydrolysis.

Diagram 1: Modern Synthetic Pathway

Caption: A two-step modern synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate (Adapted from Zhichkin et al., 2002)

This procedure provides a general method for the synthesis of the ester precursor.

-

Preparation of the Sodium Salt: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

-

Pyrimidine Synthesis: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, acetamidinium salt (1.1 eq) is added. The mixture is stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure ethyl 2-methylpyrimidine-5-carboxylate.

Table 2: Representative Yields for 2-Substituted Pyrimidine-5-Carboxylic Esters (Zhichkin et al., 2002)

| 2-Substituent | Yield (%) |

| H | 75 |

| Me | (not specified, but expected to be moderate to excellent) |

| Ph | 82 |

| 4-MeOC₆H₄ | 85 |

| 4-ClC₆H₄ | 78 |

Protocol 2: Hydrolysis to this compound

This protocol describes the final step to obtain the target carboxylic acid.

-

Hydrolysis: Ethyl 2-methylpyrimidine-5-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water. An aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 2-3 eq) or lithium hydroxide is added. The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the hydrolysis is complete.[4]

-

Work-up and Purification: The methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Table 3: Representative Yields for Hydrolysis of Pyrimidine Esters

| Hydrolysis Reagent | Yield (%) | Source |

| 1 M aq. NaOH | 86-92 | MDPI[4] |

| LiOH in water | High | JOCPR[5] |

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O–H stretching absorption from approximately 2500 to 3300 cm⁻¹.[6] The C=O bond exhibits a strong absorption between 1710 and 1760 cm⁻¹.[6] The dimeric form, common for carboxylic acids, typically absorbs around 1710 cm⁻¹.[6]

Table 4: Characteristic IR Absorptions for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Intensity/Description |

| O–H (stretch) | 2500 - 3300 | Broad |

| C=O (stretch) | 1710 - 1760 | Strong |

| C–O (stretch) | 1210 - 1320 | Medium |

| O–H (bend) | 910 - 950 | Broad, Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet between 10 and 13 ppm.[7][8] The protons on the pyrimidine ring and the methyl group would appear in the aromatic and aliphatic regions, respectively.

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the range of 165 to 185 ppm.[8] The carbons of the pyrimidine ring and the methyl group will have characteristic shifts.

Diagram 2: Expected NMR Chemical Shift Regions

Caption: Typical ¹H and ¹³C NMR chemical shift regions for the compound.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (138.12). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group, leading to a significant [M-45]⁺ peak.

Conclusion

This compound remains a compound of high interest due to its utility as a precursor in the synthesis of a wide range of functional molecules. The synthetic methods have progressed from historical routes to more efficient and high-yielding modern protocols. This guide provides a consolidated resource of its history, synthesis, and key characterization data to aid researchers in their ongoing work with this versatile chemical building block.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2007117399A2 - Benzoimidazol-2-yl pyrimidines and pyrazines as modulators of the histamine h4 receptor - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Spectroscopic Analysis of 2-Methylpyrimidine-5-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Methylpyrimidine-5-carboxylic acid (C₆H₆N₂O₂; Molar Mass: 138.12 g/mol ). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical chemical shift and absorption ranges for the functional groups present in the molecule and by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~9.3 | Singlet | 1H | Pyrimidine H4/H6 |

| ~9.1 | Singlet | 1H | Pyrimidine H4/H6 |

| ~2.8 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~168 | Quaternary | Carboxylic acid (-C OOH) |

| ~165 | Quaternary | Pyrimidine C2 |

| ~160 | Tertiary | Pyrimidine C4/C6 |

| ~158 | Tertiary | Pyrimidine C4/C6 |

| ~125 | Quaternary | Pyrimidine C5 |

| ~25 | Primary | Methyl (-C H₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic acid |

| ~1720 | Strong | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | Medium-Weak | C=N, C=C stretch | Pyrimidine ring |

| ~1300 | Medium | C-O stretch | Carboxylic acid |

| ~900 | Broad | O-H bend | Carboxylic acid |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 138 | [M]⁺ | Molecular ion |

| 121 | [M - OH]⁺ | Loss of hydroxyl radical |

| 93 | [M - COOH]⁺ | Loss of carboxyl group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters and sample preparation may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

-

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 20-200.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow of spectroscopic analysis for structural elucidation.

Methodological & Application

Synthesis of 2-Methylpyrimidine-5-carboxylic Acid and its Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-methylpyrimidine-5-carboxylic acid and its corresponding methyl and ethyl esters. These compounds are valuable building blocks in medicinal chemistry, serving as key intermediates in the development of novel therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its esters.

Table 1: Synthesis of this compound via Oxidation

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) |

| 2,4-Dimethylpyrimidine | Potassium Permanganate (KMnO₄) | Water/Pyridine | 6 hours | 85°C | ~25-40% |

Table 2: Synthesis of 2-Methylpyrimidine-5-carboxylate Esters

| Carboxylic Acid | Alcohol | Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | Methanol | Fischer Esterification | H₂SO₄ (conc.) | Methanol | 4-6 hours | Reflux | ~80-90% |

| This compound | Ethanol | Fischer Esterification | H₂SO₄ (conc.) | Ethanol | 4-6 hours | Reflux | ~80-90% |

| This compound | Methanol | Steglich Esterification | DCC, DMAP | Dichloromethane | 3 hours | Room Temp | ~90-95% |

| This compound | Ethanol | Steglich Esterification | DCC, DMAP | Dichloromethane | 3 hours | Room Temp | ~90-95% |

Experimental Protocols

Protocol 1: Synthesis of this compound by Permanganate Oxidation of 2,4-Dimethylpyrimidine

This protocol describes the oxidation of the methyl group at the 5-position of the pyrimidine ring to a carboxylic acid using potassium permanganate.

Materials:

-

2,4-Dimethylpyrimidine

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,4-dimethylpyrimidine (1 equivalent) in a mixture of pyridine and water.

-

Heat the mixture to 85°C with stirring.

-

Slowly add potassium permanganate (2.8 equivalents) in portions over 30 minutes.

-

Continue heating the reaction mixture for 6 hours.

-

After cooling to room temperature, allow the mixture to stand for 48 hours.

-

Dilute the mixture with water and a 3:2 solution of diethyl ether-hexane.

-

Filter the mixture to remove manganese dioxide.

-

Wash the solid residue with a 10% aqueous pyridine solution.

-

Separate the aqueous and organic phases of the filtrate.

-

Acidify the aqueous phase with sulfuric acid, which will precipitate the this compound as a solid.[4]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization:

-

Appearance: White solid.[5]

-

Melting Point: 209-212°C.[5]

-

¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected around 2.7 ppm (s, 3H, CH₃) and 9.1 ppm (s, 2H, pyrimidine protons). The carboxylic acid proton will appear as a broad singlet typically above 10 ppm.

-

¹³C NMR (DMSO-d₆): The carboxyl carbon is expected in the 165-185 ppm region.[5]

Protocol 2: Synthesis of Ethyl 2-Methylpyrimidine-5-carboxylate via Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with ethanol.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1 equivalent) in an excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by flash column chromatography on silica gel if necessary.[6][7][8]

Protocol 3: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate via Steglich Esterification

This protocol describes a mild esterification method using DCC and DMAP, suitable for substrates that may be sensitive to acidic conditions.[9]

Materials:

-

This compound

-

Anhydrous Methanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve this compound (1 equivalent) and a catalytic amount of DMAP (0.05-0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous methanol (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 3 hours.

-

Monitor the reaction by TLC. Once complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[10][11]

Visualizations

Caption: Synthesis of this compound.

Caption: Esterification of this compound.

Caption: Workflow for Quinazolin-4-one Synthesis.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. 2-Morpholinopyrimidine-5-carboxylic acid | 253315-05-8 | Benchchem [benchchem.com]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. This compound | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Amidation of 2-Methylpyrimidine-5-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, particularly in the field of medicinal chemistry and drug development. Pyrimidine-5-carboxamides are a class of compounds with significant biological activity, and the development of robust protocols for their synthesis is of high interest. This document provides a detailed laboratory protocol for the amidation of 2-Methylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.

Data Presentation: Reagents and Conditions for Amidation

The selection of coupling agents and reaction conditions is critical for achieving high yields and purity in amidation reactions. Below is a summary of common coupling reagents and typical reaction conditions that can be applied to the amidation of this compound.

| Coupling Reagent | Activating Agent/Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| HATU | (None) | DIPEA, TEA | DMF, DCM | 0 to RT | 1 - 4 |

| EDC | HOBt, DMAP | DIPEA, TEA | DMF, DCM | 0 to RT | 12 - 24 |

| DCC | DMAP | (None) | DCM, THF | 0 to RT | 12 - 16 |

| BOP | (None) | DIPEA, TEA | DMF, CH3CN | RT | 1 - 6 |

| SOCl2 | (None) | Pyridine, TEA | DCM, Toluene | 0 to Reflux | 1 - 3 |

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC: (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC: (N,N'-Dicyclohexylcarbodiimide), BOP: (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), HOBt: (Hydroxybenzotriazole), DMAP: (4-Dimethylaminopyridine), DIPEA: (N,N-Diisopropylethylamine), TEA: (Triethylamine), DMF: (Dimethylformamide), DCM: (Dichloromethane), THF: (Tetrahydrofuran), RT: (Room Temperature)

Experimental Protocols

This section details a representative experimental protocol for the amidation of this compound using HATU as the coupling reagent. This method is often preferred due to its high efficiency and mild reaction conditions.[1][2]

Materials and Equipment:

-

Reagents:

-

This compound

-

Amine of choice (e.g., benzylamine as a model)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for column chromatography

-

NMR spectrometer and/or LC-MS for product characterization

-

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (2.5 eq).

-

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

-

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Chemical scheme for the amidation of this compound.

Caption: Experimental workflow for the HATU-mediated amidation.

References

Application Notes and Protocols: 2-Methylpyrimidine-5-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrimidine core, substituted with a methyl group at the 2-position and a carboxylic acid at the 5-position, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of these functional groups allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document provides an overview of its applications, particularly in the development of kinase inhibitors for oncology, and details experimental protocols for the synthesis and evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The this compound moiety is a key component in the design of various enzyme inhibitors, with a notable emphasis on anticancer agents. The pyrimidine ring often serves as a bioisosteric replacement for other aromatic systems and can engage in crucial hydrogen bonding interactions within the active sites of target proteins. The carboxylic acid group provides a convenient handle for the formation of amide bonds, allowing for the introduction of various substituents to modulate pharmacological properties.

Anticancer Drug Discovery

Derivatives of this compound have shown promise as inhibitors of several key protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

-

EGFR and VEGFR-2 Inhibition: The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. By targeting the ATP-binding site of these kinases, derivatives of this compound can disrupt downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. The methyl group at the 2-position can provide beneficial steric interactions or be a site for further functionalization, while the carboxamide derived from the 5-carboxylic acid can be tailored to occupy specific pockets within the kinase domain, enhancing potency and selectivity.

Quantitative Data Summary

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the biological activities of structurally related pyrimidine-5-carboxamide and pyrimidine-5-carbonitrile derivatives, highlighting the potential of this scaffold.

| Compound Class | Target | Key Findings & IC50 Values |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | Potent inhibition of VEGFR-2 with IC50 values ranging from 0.53 to 2.41 μM.[1] Compound 11e showed excellent activity against HCT-116 and MCF-7 cancer cell lines with IC50 values of 1.14 and 1.54 μM, respectively.[1] |

| Pyrazole-pyrimidine derivatives | Telomerase | Compound 8e exhibited the most potent inhibitory activity against telomerase with an IC50 value of 1.02 ± 0.08 μM.[2] |

| Pyrido[1,2-a]pyrimidine-3-carboxamides | Various Cancer Cell Lines | Compounds 6h-k and n showed promising anticancer activity against four human cancer cell lines.[3] |

| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Derivatives | Various Cancer Cell Lines | Compound 3b showed strong cytotoxic effect against melanoma cancer cells (C32; IC50 = 24.4 µM; A375; IC50 = 25.4 µM).[4] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive molecules utilizing the this compound scaffold and for the biological evaluation of the resulting compounds.

Protocol 1: Synthesis of 2-Methyl-N-aryl-pyrimidine-5-carboxamides

This protocol describes a general method for the amidation of this compound with various anilines to generate a library of 2-methyl-N-aryl-pyrimidine-5-carboxamides for biological screening.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline)

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), COMU (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-methyl-N-aryl-pyrimidine-5-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized 2-methylpyrimidine-5-carboxamide derivatives against a target kinase, such as VEGFR-2, using a commercially available assay kit.

Materials:

-

Synthesized 2-methyl-N-aryl-pyrimidine-5-carboxamide derivatives

-

Recombinant human VEGFR-2 kinase

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase assay buffer

-

Phospho-specific antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

Microplate reader

Procedure:

-